molecular formula C29H32N2O3 B1678397 Pipendoxifene CAS No. 198480-55-6

Pipendoxifene

货号 B1678397
CAS 编号: 198480-55-6
分子量: 456.6 g/mol
InChI 键: JICOGKJOQXTAIP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pipendoxifene, also known as ERA-923, is a new 2-phenyl indole selective estrogen receptor modulator (SERM) that exhibits an excellent preclinical pharmacological profile . It is being evaluated for the treatment of metastatic breast cancer .


Molecular Structure Analysis

Pipendoxifene has a molecular formula of C29H32N2O3 . It belongs to the class of organic compounds known as 2-phenylindoles, which are indoles substituted at the 2-position with a phenyl group .

科学研究应用

Estrogen Receptor Modulation in Cancer Treatment

Pipendoxifene is a nonsteroidal 2-phenyl indole and a selective estrogen receptor modulator (SERM), with potential applications in the treatment of estrogen-dependent breast cancer. It works by antagonizing the binding of estradiol to estrogen receptor alpha (ER alpha), thereby interfering with ER alpha-mediated gene expression and inhibiting estrogen-stimulated growth in estrogen-dependent breast cancer cells. This property positions pipendoxifene as a significant agent in breast cancer treatment strategies, especially in cases where the cancer is hormonally dependent on estrogen for growth (Definitions, 2020).

Breast Cancer and Genetic Factors

Breast cancer, the most commonly diagnosed malignancy in women, can be influenced by both environmental and genetic factors. The role of pipendoxifene in this context is underscored by its ability to inhibit estrogen-stimulated growth in certain forms of breast carcinoma. Its selective profile as a SERM makes it an attractive compound for further development in treating metastatic breast cancer, especially considering the high risk associated with individuals having a history of the disease among relatives (L. Sorbera, J. Castaǹer, J. Silvestre, 2002).

Selective Estrogen Receptor Modulators (SERMs)

SERMs, such as pipendoxifene, have revolutionized the treatment and prevention of breast cancer. These synthetic agents, including tamoxifen and raloxifene, are known for their targeted therapies in estrogen receptor (ER)-positive breast cancer. They offer a survival advantage in patients with ER-positive disease and have other potential benefits like maintaining bone density and preventing coronary heart disease. Their unique mechanism of being antiestrogenic in the breast but estrogen-like in bones positions SERMs, including pipendoxifene, as multifaceted agents in cancer therapy and prevention (T. Oseni, Roshani R. Patel, Jennifer R. Pyle, V. Jordan, 2008).

未来方向

Pipendoxifene is currently being investigated for use in the treatment of breast cancer . It exhibits a promising preclinical pharmacological profile and was selected for further development as a treatment for metastatic breast cancer .

属性

IUPAC Name

2-(4-hydroxyphenyl)-3-methyl-1-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O3/c1-21-27-19-25(33)11-14-28(27)31(29(21)23-7-9-24(32)10-8-23)20-22-5-12-26(13-6-22)34-18-17-30-15-3-2-4-16-30/h5-14,19,32-33H,2-4,15-18,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICOGKJOQXTAIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870209
Record name Pipendoxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

ERA-923 inhibits estrogen-stimulated growth associated with cytostasis. It has been shown to have a potent, selective oestrogen modulating effect, with few uterine side-effects.
Record name Pipendoxifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05414
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Pipendoxifene

CAS RN

198480-55-6
Record name Pipendoxifene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198480556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pipendoxifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05414
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pipendoxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPENDOXIFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPC5Q8496G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pipendoxifene
Reactant of Route 2
Pipendoxifene
Reactant of Route 3
Pipendoxifene
Reactant of Route 4
Reactant of Route 4
Pipendoxifene
Reactant of Route 5
Reactant of Route 5
Pipendoxifene
Reactant of Route 6
Pipendoxifene

Citations

For This Compound
84
Citations
LA Sorbera, J Castaner, JS Silvestre - Drugs of the Future, 2002 - access.portico.org
… Growth inhibition of 37-45% was sustained for the remainder of the experiment and persisted for at least 14 days after discontinuing pipendoxifene. In contrast, pipendoxifene was not …
Number of citations: 9 access.portico.org
W Shelly, MW Draper, V Krishnan… - Obstetrical & …, 2008 - journals.lww.com
… The low level of uterine stimulation with pipendoxifene is of particular interest. Pharmacokinetic … Recently, preclinical work has been published, suggesting that pipendoxifene may be …
Number of citations: 241 journals.lww.com
A Kulshrestha, J Pandey - researchgate.net
… Pipendoxifene is non-steroidal SERM which has developed for the treatment of breast … Pipendoxifene was synthesized at the same time as bazedoxifene and projected as backup drug …
Number of citations: 0 www.researchgate.net
T Wang, Q You, FS Huang… - Mini Reviews in Medicinal …, 2009 - ingentaconnect.com
… Bazedoxifene (TSE4247, Wyeth), an analog of pipendoxifene, is effective at protecting bone loss and reducing total cholesterol in ovariectomized rats. It is being advanced to treat …
Number of citations: 40 www.ingentaconnect.com
A Lai, M Kahraman, S Govek, J Nagasawa… - Journal of medicinal …, 2015 - ACS Publications
Approximately 80% of breast cancers are estrogen receptor alpha (ER-α) positive, and although women typically initially respond well to antihormonal therapies such as tamoxifen and …
Number of citations: 256 pubs.acs.org
PM Kelly, SA Bright, D Fayne, JK Pollock… - Bioorganic & Medicinal …, 2016 - Elsevier
… We now report the synthesis and evaluation of a novel series of compounds based on the 2-arylindole scaffold structure (analogous to bazedoxifene and pipendoxifene) with the …
Number of citations: 21 www.sciencedirect.com
O Bender, I Celik, R Dogan, A Atalay, ME Shoman… - ACS …, 2023 - ACS Publications
… (35) Merging the pharmacophore of the SERMs bazedoxifene, I and pipendoxifene, II with the previously reported anti-cancer compound III, herein, we focus the biological activity of …
Number of citations: 5 pubs.acs.org
E Lioudakis - 2015 - dspace.cuni.cz
… In a recent study, a combination of pipendoxifene and temsirolimus, which is a mammalian target of rapamycin (mTOR) inhibitor, synergistically inhibited growth of MCF-7 cells and …
Number of citations: 0 dspace.cuni.cz
R Singla, KB Gupta, S Upadhyay, M Dhiman… - Bioorganic & medicinal …, 2018 - Elsevier
Ground breaking clinical therapeutic advances in the treatment of breast cancer (BC) is the introduction of selective estrogen receptor modulators (SERMs). We have expeditiously …
Number of citations: 28 www.sciencedirect.com
S Palacios - Menopause International, 2007 - journals.sagepub.com
… Pipendoxifene (ERA-923) is a potent SERM that is currently undergoing phase II trials in women with hormone-dependent metastatic breast cancer.In preclinical studies, pipendoxifene …
Number of citations: 43 journals.sagepub.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。